GSK805: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
GSK805: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is the master transcriptional regulator of T helper 17 (Th17) cells.[1][2] Th17 cells are a distinct lineage of CD4+ T helper cells that play a critical role in host defense against extracellular pathogens but are also key drivers of inflammation in a variety of autoimmune diseases.[1][2] The pro-inflammatory effects of Th17 cells are mediated through their signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[2] Given its central role in Th17 cell differentiation and function, RORγt has emerged as a highly attractive therapeutic target for the treatment of Th17-mediated autoimmune disorders.
GSK805 is a potent, orally bioavailable, and cell-permeable small molecule that has been identified as a selective inverse agonist of RORγt.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of GSK805 on RORγt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RORγt, Th17 cell biology, and the development of novel immunomodulatory therapies.
Core Mechanism of Action
GSK805 exerts its effects by directly and reversibly binding to the ligand-binding domain (LBD) of RORγt.[3][6] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, GSK805 functions as an inverse agonist. This means that it binds to RORγt and reduces its basal transcriptional activity.[7] This interaction with the LBD is thought to induce a conformational change in the RORγt protein that prevents the recruitment of co-activators necessary for gene transcription, thereby blocking its transcriptional effects.[8] Notably, some studies suggest that GSK805, similar to another RORγt inhibitor TMP778, does not significantly affect the binding of RORγt to its DNA response elements (ROREs) in the promoter regions of target genes.[5][7] This indicates that its primary mechanism is the disruption of the transcriptional machinery assembly rather than preventing DNA binding.
A key downstream consequence of GSK805-mediated RORγt inhibition is the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines.[3][4] Specifically, GSK805 has been shown to potently inhibit the secretion of IL-17A and IL-17F by Th17 cells.[4] Furthermore, treatment with GSK805 has been observed to induce the expression of GATA3, a master regulator of Th2 cell differentiation, suggesting a potential role in modulating the balance of T helper cell lineages.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GSK805 in various in vitro and in vivo studies.
| Parameter | Value | Assay | Reference |
| pIC50 (RORγt) | 8.4 | FRET-based assay | [5][9] |
| pIC50 (Th17 differentiation) | >8.2 | Cellular assay | [5][9] |
| IC50 (RORγt) | 3.98 nM | FRET assay | [10] |
Table 1: In Vitro Potency of GSK805
| Model | Dose | Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day (p.o.) | Ameliorated disease severity | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg (p.o.) | Inhibited Th17 cell responses in the CNS | [4] |
| Citrobacter rodentium Infection | 10 mg/kg/day (p.o.) | Reduced Th17 responses | [3] |
| Il10-/- Colitis | 10 mg/kg/day (p.o.) | Reduced colonic inflammation | [3] |
| CBir1 T cell transfer Colitis | Not specified | Reduced colonic inflammation | [3] |
Table 2: In Vivo Efficacy of GSK805 in Animal Models
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GSK805.
RORγt Ligand Binding Assay (FRET-based)
This assay is used to determine the direct binding of GSK805 to the RORγt ligand-binding domain (LBD) and its ability to displace a fluorescently labeled co-activator peptide.
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Materials:
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Recombinant human RORγt-LBD (tagged, e.g., with GST or His)
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Fluorescently labeled co-activator peptide (e.g., SRC1/NCoA-1 peptide labeled with a FRET donor)
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Antibody against the RORγt-LBD tag labeled with a FRET acceptor (e.g., anti-GST antibody labeled with a FRET acceptor)
-
GSK805 and other test compounds
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Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
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384-well or 1536-well black plates
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Plate reader capable of time-resolved FRET (TR-FRET) measurements
-
-
Protocol:
-
Prepare a master mix of the RORγt-LBD, fluorescently labeled co-activator peptide, and FRET-labeled antibody in the assay buffer.
-
Dispense the master mix into the wells of the assay plate.
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Add GSK805 or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
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Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the co-activator peptide is bound to the RORγt-LBD.
-
Inhibition of the FRET signal by GSK805 indicates its binding to the RORγt-LBD and displacement of the co-activator peptide.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
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In Vitro Th17 Cell Differentiation and Intracellular Cytokine Staining
This protocol is used to assess the effect of GSK805 on the differentiation of naïve CD4+ T cells into Th17 cells and their production of IL-17.
-
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood.
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T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines:
-
For mouse: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
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For human: IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
-
-
GSK805 and vehicle control (DMSO)
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Cell culture medium (e.g., RPMI-1640) supplemented with FBS, L-glutamine, and antibiotics.
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Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
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Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and IFN-γ
-
Flow cytometer
-
-
Protocol:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the naïve CD4+ T cells in the antibody-coated plate.
-
Add the Th17 polarizing cytokines and GSK805 (or vehicle control) at the desired concentrations to the cell culture.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day of culture, re-stimulate the cells with the cell stimulation cocktail for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines IL-17A and IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells that have differentiated into IL-17A-producing Th17 cells.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates like GSK805.
-
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
GSK805 formulated for oral administration (e.g., in corn oil)
-
Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death)
-
-
Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin daily oral administration of GSK805 or vehicle control at the desired dose (e.g., 10 mg/kg) on the day of immunization or at the onset of clinical signs.
-
Monitor the mice daily for clinical signs of EAE and record their scores.
-
Continue treatment and monitoring for the duration of the experiment (e.g., 21-28 days).
-
At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis of inflammation and demyelination, or for isolating immune cells for ex vivo analysis.
-
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This model is used to induce acute colitis in mice and assess the therapeutic potential of compounds like GSK805 in inflammatory bowel disease.
-
Materials:
-
C57BL/6 or BALB/c mice
-
Dextran sulfate sodium (DSS)
-
GSK805 formulated for oral administration
-
Disease Activity Index (DAI) scoring system (combining weight loss, stool consistency, and rectal bleeding)
-
-
Protocol:
-
Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 days to induce colitis.
-
Administer GSK805 or vehicle control orally on a daily basis, starting either before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the DAI score.
-
At the end of the treatment period, sacrifice the mice and collect the colon.
-
Measure the colon length (colitis is often associated with colon shortening).
-
Perform histological analysis of the colon tissue to assess the severity of inflammation, ulceration, and tissue damage.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in RORγt-mediated Th17 differentiation and the proposed mechanism of action for GSK805.
Caption: RORγt Signaling Pathway in Th17 Differentiation and GSK805 Inhibition.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Workflow for In Vitro Th17 Differentiation and Analysis.
Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) Model.
Conclusion
GSK805 is a well-characterized, potent, and orally available inverse agonist of RORγt. Its mechanism of action involves the direct inhibition of RORγt's transcriptional activity, leading to the suppression of Th17 cell differentiation and the production of key pro-inflammatory cytokines. The efficacy of GSK805 in preclinical models of autoimmune diseases, such as EAE and colitis, highlights the therapeutic potential of targeting the RORγt-Th17 axis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand the role of RORγt in immunity and to develop novel therapies for autoimmune and inflammatory disorders.
References
- 1. rupress.org [rupress.org]
- 2. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modelling of Mouse Experimental Colitis by Global Property Screens: A Holistic Approach to Assess Drug Effects in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
